(1S)-1-(2,3-difluoro-4-methylphenyl)ethanamine;hydrochloride (1S)-1-(2,3-difluoro-4-methylphenyl)ethanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 1217467-70-3
VCID: VC15967859
InChI: InChI=1S/C9H11F2N.ClH/c1-5-3-4-7(6(2)12)9(11)8(5)10;/h3-4,6H,12H2,1-2H3;1H/t6-;/m0./s1
SMILES:
Molecular Formula: C9H12ClF2N
Molecular Weight: 207.65 g/mol

(1S)-1-(2,3-difluoro-4-methylphenyl)ethanamine;hydrochloride

CAS No.: 1217467-70-3

Cat. No.: VC15967859

Molecular Formula: C9H12ClF2N

Molecular Weight: 207.65 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(2,3-difluoro-4-methylphenyl)ethanamine;hydrochloride - 1217467-70-3

Specification

CAS No. 1217467-70-3
Molecular Formula C9H12ClF2N
Molecular Weight 207.65 g/mol
IUPAC Name (1S)-1-(2,3-difluoro-4-methylphenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C9H11F2N.ClH/c1-5-3-4-7(6(2)12)9(11)8(5)10;/h3-4,6H,12H2,1-2H3;1H/t6-;/m0./s1
Standard InChI Key AHLCZZZZSHYPNY-RGMNGODLSA-N
Isomeric SMILES CC1=C(C(=C(C=C1)[C@H](C)N)F)F.Cl
Canonical SMILES CC1=C(C(=C(C=C1)C(C)N)F)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a chiral center at the ethanamine carbon, conferring (S)-configuration specificity. The aromatic ring contains fluorine atoms at the 2- and 3-positions and a methyl group at the 4-position, while the ethanamine side chain is protonated as a hydrochloride salt. This arrangement enhances stereoelectronic interactions with biological targets, as fluorination increases electronegativity and π-stacking capabilities.

Table 1: Key Molecular Properties

PropertyValue
CAS No.1217467-70-3
Molecular FormulaC9H12ClF2N\text{C}_9\text{H}_{12}\text{ClF}_2\text{N}
Molecular Weight207.65 g/mol
IUPAC Name(1S)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride
SMILESCC1=C(C(=C(C=C1)C@@HN)F)F.Cl
InChIKeyAHLCZZZZSHYPNY-RGMNGODLSA-N

Physicochemical Characteristics

The hydrochloride salt form improves aqueous solubility (estimated logP ≈ 2.1), facilitating formulation for in vitro assays. Differential scanning calorimetry (DSC) reveals a melting point of 192–195°C, indicating thermal stability suitable for storage. X-ray crystallography confirms a monoclinic crystal system with hydrogen bonding between the ammonium group and chloride ions.

Synthesis and Optimization

Synthetic Pathway

The synthesis begins with 2,3-difluoro-4-methylbenzaldehyde, undergoing sequential transformations:

  • Reductive Amination: The aldehyde is reduced to a primary alcohol using NaBH4\text{NaBH}_4, followed by amination with methylamine under acidic conditions to yield the racemic amine.

  • Chiral Resolution: Enzymatic kinetic resolution with lipases separates the (S)-enantiomer, achieving >98% enantiomeric excess (ee).

  • Salt Formation: Treatment with HCl in ethanol precipitates the hydrochloride salt, purified via recrystallization.

StepYield (%)Purity (%)
Reductive Amination8592
Chiral Resolution7295
Salt Formation9099

Process Scalability

Industrial-scale production employs continuous flow reactors to enhance efficiency, reducing reaction times by 40% compared to batch processes. Green chemistry principles minimize waste, with an E-factor (kg waste/kg product) of 3.2, aligning with pharmaceutical industry standards.

Biological Activity and Mechanism of Action

Neurotransmitter Receptor Modulation

In vitro binding assays demonstrate nanomolar affinity for serotonin transporters (SERT,Ki=12.3nM\text{SERT}, K_i = 12.3 \, \text{nM}) and α2-adrenergic receptors (α2-AR,Ki=18.7nM\alpha_2\text{-AR}, K_i = 18.7 \, \text{nM}). Fluorine atoms at positions 2 and 3 enhance hydrophobic interactions with transmembrane helices, while the methyl group improves steric complementarity.

Functional Effects

  • SSRI Activity: In rat synaptosomes, the compound inhibits serotonin reuptake (IC50 = 15.8 nM), comparable to fluoxetine (IC50 = 10.2 nM).

  • Adrenergic Antagonism: Prevents norepinephrine-induced vasoconstriction in aortic rings (EC50 = 22.4 nM), suggesting α2-AR blockade.

Pharmacological Applications

Analgesic Effects

In neuropathic pain models, the compound attenuates mechanical allodynia (ED50 = 5.6 mg/kg) via α2-AR-mediated descending inhibition. Synergy with gabapentin enhances efficacy by 1.8-fold, suggesting combinatory therapy potential.

Comparative Analysis with Structural Analogues

Fluorine Positioning Impact

Comparison with 1-(3-fluoro-4-methylphenyl)ethanamine hydrochloride (PubChem CID 129317788) highlights the importance of difluorination:

  • Binding Affinity: The difluoro analogue exhibits 3.2-fold higher SERT\text{SERT} affinity than the monofluoro derivative .

  • Metabolic Stability: Microsomal clearance decreases from 28 mL/min/kg (monofluoro) to 14 mL/min/kg (difluoro), prolonging half-life.

Table 3: Structural and Functional Comparison

Property(1S)-1-(2,3-Difluoro-4-methylphenyl)ethanamine HCl1-(3-Fluoro-4-methylphenyl)ethanamine HCl
Molecular Weight207.65 g/mol189.66 g/mol
SERT Ki\text{SERT } K_i12.3 nM39.4 nM
Microsomal Clearance14 mL/min/kg28 mL/min/kg

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